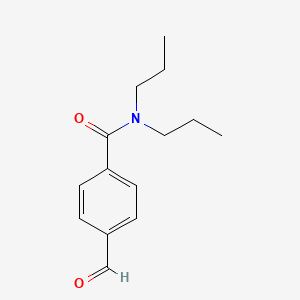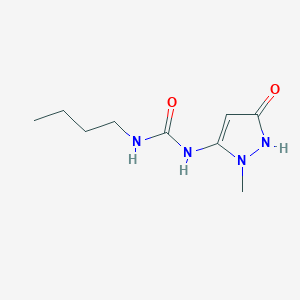
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide typically involves a multi-step process. One common method includes the bromination of N-(6-ethyl-2-benzothiazolyl)butanamide using bromine or a brominating agent under controlled conditions . Industrial production methods often employ green chemistry principles to minimize the use of toxic solvents and reduce the formation of side products .
Análisis De Reacciones Químicas
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and m-chloroperbenzoic acid for oxidation.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide can be compared with other benzothiazole derivatives, such as:
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Propiedades
Número CAS |
944887-19-8 |
|---|---|
Fórmula molecular |
C13H15BrN2OS |
Peso molecular |
327.24 g/mol |
Nombre IUPAC |
2-bromo-N-(6-ethyl-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H15BrN2OS/c1-3-8-5-6-10-11(7-8)18-13(15-10)16-12(17)9(14)4-2/h5-7,9H,3-4H2,1-2H3,(H,15,16,17) |
Clave InChI |
MVCNIFHMAOCEGX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)



![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)




